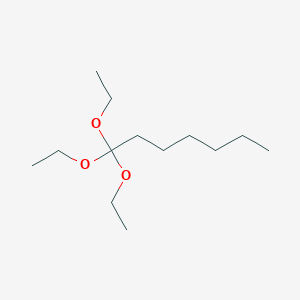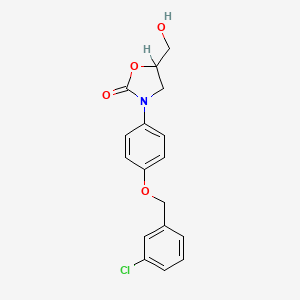
3-(4-((3-Chlorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-((3-Chlorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and an oxazolidinone ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Chlorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.
Methoxylation: The chlorophenyl intermediate is then reacted with a methoxy group to form the methoxyphenyl derivative.
Oxazolidinone Ring Formation: The methoxyphenyl derivative undergoes cyclization with an appropriate reagent to form the oxazolidinone ring.
Hydroxymethylation: Finally, the hydroxymethyl group is introduced to complete the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-((3-Chlorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazolidinone ring can be reduced under specific conditions to form a more saturated ring structure.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Saturated oxazolidinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-((3-Chlorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-((3-Chlorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Shares similar functional groups but differs in the core ring structure.
Phenylboronic pinacol esters: Similar in terms of functional group diversity but differ in stability and reactivity.
Uniqueness
3-(4-((3-Chlorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone stands out due to its unique combination of functional groups and the presence of the oxazolidinone ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
64590-28-9 |
|---|---|
Fórmula molecular |
C17H16ClNO4 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
3-[4-[(3-chlorophenyl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H16ClNO4/c18-13-3-1-2-12(8-13)11-22-15-6-4-14(5-7-15)19-9-16(10-20)23-17(19)21/h1-8,16,20H,9-11H2 |
Clave InChI |
PFINJTNHNFCVOD-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)N1C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


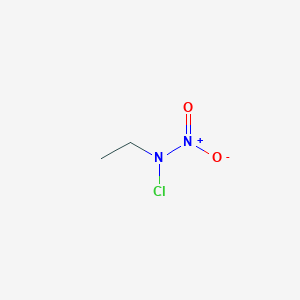
![4-Butyl-2-cyanophenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14491304.png)
![N-{[(Diethylamino)oxy]carbonyl}-4-methylbenzene-1-sulfonamide](/img/structure/B14491308.png)
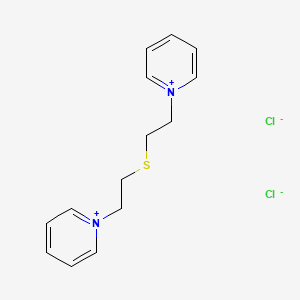
![N-[2-(1H-imidazol-5-yl)ethyl]octanamide](/img/structure/B14491313.png)
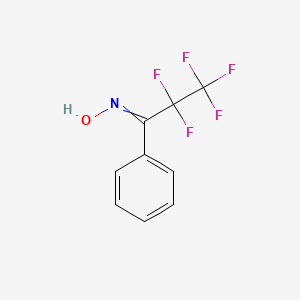


![2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid](/img/structure/B14491330.png)
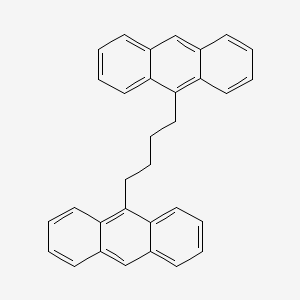


![3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one](/img/structure/B14491352.png)
